2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
2-(4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methyl group at position 5. This core is linked via a piperazine ring to a pyrimidine moiety at position 6. Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with kinase domains and other biological targets . The methyl group at position 7 may enhance metabolic stability, while the piperazine linker improves solubility and modulates receptor binding .
Properties
IUPAC Name |
7-methyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6S/c1-11-9-22-13-12(11)18-10-19-14(13)20-5-7-21(8-6-20)15-16-3-2-4-17-15/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCNNCZMOUVECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[3,2-d]pyrimidine Framework
The thieno[3,2-d]pyrimidine moiety is typically synthesized from methyl 3-amino-4-methylthiophene-2-carboxylate. In a representative procedure, this precursor undergoes cyclization with potassium cyanate in acetic acid to form the fused thienopyrimidine core. Subsequent bromination or chlorination at the 4-position introduces a reactive site for nucleophilic substitution. For example, treatment with phosphorus oxychloride yields 4-chloro-7-methylthieno[3,2-d]pyrimidine, a critical intermediate.
Piperazine and Pyrimidine Components
Piperazine derivatives are introduced via reductive amination or nucleophilic displacement. In one patent, (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one is prepared through a sequence involving benzylpiperazine and (S)-ethyl 2-hydroxypropanoate, followed by deprotection and purification using ion-exchange resins. The pyrimidine segment, often 2-aminopyrimidin-5-ylboronic acid, is synthesized via cross-coupling reactions or obtained commercially for Suzuki-Miyaura couplings.
Key Synthetic Strategies
Reductive Amination for Piperazine Attachment
Reductive amination is pivotal for coupling the thieno[3,2-d]pyrimidine core to piperazine. For instance, 4-chloro-7-methylthieno[3,2-d]pyrimidine reacts with the oxalate salt of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) or 2-picoline borane. This step, conducted in methanol or tetrahydrofuran at 0–25°C, achieves yields exceeding 75% after crystallization from toluene/heptane.
Suzuki-Miyaura Cross-Coupling
The final pyrimidine ring is installed via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh3)4) facilitates the reaction between 2-aminopyrimidin-5-ylboronic acid and the chlorinated intermediate. Optimal conditions include a mixture of 1,4-dioxane and aqueous Na2CO3 at 80–90°C, followed by activated carbon filtration to remove residual palladium. Recrystallization from n-propanol/water yields the pure product with >98% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent choice significantly impacts reaction efficiency. Methanol and tetrahydrofuran are preferred for reductive amination due to their compatibility with borane reagents. For Suzuki couplings, polar aprotic solvents like 1,4-dioxane enhance catalyst activity, while temperatures above 80°C accelerate cross-coupling kinetics.
Catalytic Systems
Palladium-based catalysts (e.g., PdCl2(dppf)) dominate cross-coupling steps, though nickel catalysts have been explored for cost reduction. Ligands such as triphenylphosphine improve regioselectivity, particularly in reactions involving halogenated intermediates.
Purification and Characterization
Crystallization Techniques
Multi-solvent crystallization is standard for isolating intermediates. For example, the morpholine-substituted thienopyrimidine intermediate is purified using toluene/heptane (3:1), achieving >90% recovery. Final product crystallization from n-propanol/water removes hydrophilic impurities.
Spectroscopic Validation
1H NMR and IR spectroscopy confirm structural integrity. Key NMR signals include the singlet for the 7-methyl group (δ 2.45 ppm) and the piperazine protons (δ 3.10–3.70 ppm). IR spectra show characteristic C=O (1677 cm−1) and C=S (1259 cm−1) stretches. Elemental analysis further validates purity, with carbon and nitrogen percentages aligning within ±0.3% of theoretical values.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Piperazine coupling, crystallization | 75–85 | 95–98 | High (kg-scale) |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 65–75 | 98–99 | Moderate |
| One-Pot Synthesis | Sequential amination/coupling | 50–60 | 90–92 | Low |
The reductive amination route offers superior scalability and yield, making it industrially preferred. Suzuki couplings, while high-purity, require costly palladium catalysts and stringent temperature control. Emerging one-pot methods remain limited by side reactions and lower efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds with potentially different biological activities .
Scientific Research Applications
2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit certain protein kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Modifications
- Target Compound: Thieno[3,2-d]pyrimidine core with 7-methyl substitution.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Combines thieno[3,2-d]pyrimidine with a pyrazolo[3,4-d]pyrimidine group. The absence of a piperazine linker and the presence of a phenyl-substituted pyrazole differentiate its binding profile and solubility .
- Pyrazino[1,2-a]pyrimidin-4-one Derivatives (): Replace the thieno core with pyrazino-pyrimidinones. Piperazine substituents (e.g., 7-(4-methylpiperazin-1-yl)) highlight the role of N-methylation in modulating pharmacokinetics .
Piperazine Substituent Variations
- Target Compound: Unsubstituted piperazine (except for thienopyrimidinyl and pyrimidinyl attachments).
- 7-[4-(2-Hydroxyethyl)piperazin-1-yl] Derivatives (): Hydroxyethyl groups on piperazine improve aqueous solubility compared to the target’s methyl-substituted core .
Table 1: Structural Comparison of Key Compounds
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The target compound’s molecular weight is ~356.4 g/mol (calculated). Comparatively, ’s compound has a higher MW (494.19 g/mol) due to the methanesulfonyl and morpholino groups .
- Solubility: Piperazine derivatives with hydrophilic substituents (e.g., hydroxyethyl in ) exhibit superior solubility to the target’s methyl-thienopyrimidine core, which may limit bioavailability .
Biological Activity
The compound 2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a member of the thienopyrimidine family, which has garnered interest for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4S |
| Molecular Weight | 274.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C14H18N4S/c1-10-8-15-12(16)14(19-10)13(17)11(18)9(15)6(5)7/h6H,1-5H3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in cancer and neurological pathways. Notably, it has shown potential as an enzyme inhibitor , specifically targeting kinases involved in cell cycle regulation.
Key Mechanistic Insights:
- Kinase Inhibition : The compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Neuropharmacological Effects : Preliminary studies suggest that it may also affect neurotransmitter systems, potentially offering benefits in neurodegenerative conditions.
Biological Activity and Therapeutic Applications
The compound has been explored for various therapeutic applications:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Reported IC50 values range from to M, indicating significant potency against these cell lines.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties:
- It has been shown to modulate pathways associated with neuroinflammation and neuronal survival.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the efficacy of the compound on MCF-7 and A549 cell lines.
- Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction observed via flow cytometry.
-
Neuroprotection in Animal Models :
- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition.
- This suggests potential for treating neurodegenerative disorders.
Q & A
Q. What are the optimized synthetic routes for 2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Piperazine-thienopyrimidine coupling : Requires anhydrous conditions (e.g., DMF or DCM as solvents) and bases like KCO for deprotonation .
- Pyrimidine functionalization : Microwave-assisted synthesis may enhance reaction efficiency compared to traditional heating .
- Purity optimization : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) are standard .
Q. Table 1: Reaction Condition Comparisons
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Piperazine coupling | DMF | KCO | 80°C | 65 | 95 | |
| Pyrimidine addition | DCM | EtN | RT | 72 | 90 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D structure, confirming piperazine-thienopyrimidine connectivity (e.g., bond angles and torsion angles) .
- NMR spectroscopy : H and C NMR identify substituents (e.g., methyl groups on thieno[3,2-d]pyrimidine at δ 2.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z 355.1) and purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., variations in substituents) or assay conditions. Strategies include:
Q. Table 2: Biological Activity Variability
Q. What strategies are recommended for designing in vitro experiments to evaluate the compound's enzyme inhibition efficacy?
- Methodological Answer :
- Enzyme selection : Prioritize targets with structural homology (e.g., PI3Kγ due to thienopyrimidine’s ATP-binding affinity) .
- Dose-response curves : Use 8–10 concentrations (1 nM–100 μM) and measure activity via fluorescence (e.g., ADP-Glo™ Kinase Assay) .
- Negative controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO ≤0.1%) .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer :
- Low yield in coupling steps : Optimize stoichiometry (1:1.2 molar ratio for piperazine-thienopyrimidine) .
- Purification bottlenecks : Switch from column chromatography to continuous flow crystallization .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Answer :
- Docking studies : Use AutoDock Vina to predict binding modes to kinase domains (e.g., PDB: 3DBS) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Data Interpretation Guidelines
Q. How should researchers interpret conflicting solubility data in different solvent systems?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
